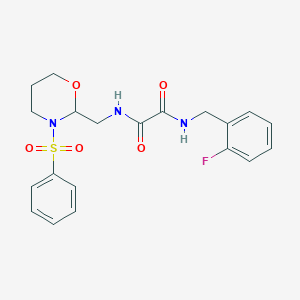

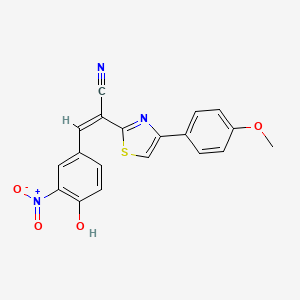

N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic compound. It likely contains a fluorobenzyl group, an oxazinan ring, and an oxalamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación

Insecticidal Activity

- Flubendiamide: A similar compound, Flubendiamide, has been identified as a novel class of insecticide with a unique chemical structure, showing strong insecticidal activity against lepidopterous pests, including resistant strains. It is considered safe for non-target organisms and is expected to be an effective agent in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Organic Synthesis and Catalysis

- Oxidative Enantioselective α-Fluorination: The compound has been utilized in the oxidative enantioselective α-fluorination of simple aliphatic aldehydes, enabled by N-heterocyclic carbene catalysis, overcoming challenges such as competitive difluorination and nonfluorination, with high to excellent enantioselectivities (Li et al., 2014).

Medical and Pharmaceutical Applications

- Dihydrofolate Reductase Inhibitor Antitumor Agents: Similar compounds have been studied for their molecular structure in the context of dihydrofolate reductase inhibition, showing promise for use in cancer chemotherapy. These molecules are known to be reversible and irreversible inhibitors of dihydrofolate reductase (Camerman et al., 1978).

Neuropharmacology

- Na+/Ca2+ Exchange Inhibitor: Research on a similar compound, YM-244769, revealed it as a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showing significant protection against hypoxia/reoxygenation-induced neuronal cell damage. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3 (Iwamoto & Kita, 2006).

Cyclooxygenase-2 Inhibition

- Selective COX-2 Inhibitors: A series of benzenesulfonamide derivatives, including those with fluorine substitution, were evaluated for their abilities to inhibit COX-2 and COX-1 enzymes. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFXEVPDKXYLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline](/img/structure/B2726800.png)

![3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726803.png)